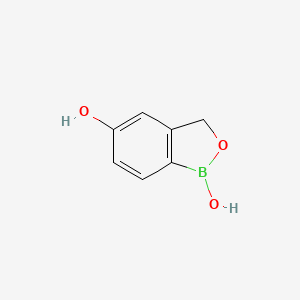

1,3-dihydro-2,1-benzoxaborole-1,5-diol

Vue d'ensemble

Description

1,3-dihydro-2,1-benzoxaborole-1,5-diol is a boron-containing heterocyclic compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fused benzene and oxaborole ring system, which imparts distinct reactivity and stability. The presence of boron in the structure is particularly noteworthy, as it introduces unique electronic and steric effects that can be exploited in various chemical and biological contexts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol typically involves the formation of the oxaborole ring system followed by functionalization to introduce the desired substituents. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ortho-aminophenol with boronic acids or boronates can lead to the formation of the oxaborole ring through a condensation reaction . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-dihydro-2,1-benzoxaborole-1,5-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the oxaborole ring to other boron-containing structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under conditions such as reflux or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Applications De Recherche Scientifique

Biological Applications

-

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3-dihydro-2,1-benzoxaborole-1,5-diol. It has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.These findings suggest its potential in treating infections caused by resistant bacterial strains .Bacteria Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress, reducing cell death by approximately 40% compared to untreated controls. Additionally, it increases levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

- Antimicrobial Therapies : Its efficacy against resistant bacterial strains positions it as a potential candidate for new antibiotics.

- Neuroprotective Agents : It may be useful in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Drugs : The compound could target specific inflammatory pathways due to its interaction with various receptors and enzymes .

Agricultural Applications

The compound has been explored for its use as a biocide in agriculture. Its structural characteristics allow it to function effectively as a fungicide and insecticide, providing protection against pests and diseases in crops. This application is particularly relevant given the increasing need for sustainable agricultural practices that minimize chemical residues .

Material Science Applications

In material science, this compound has potential applications as an additive in plastics and coatings. Its properties can enhance the durability and performance of materials while providing resistance to microbial degradation. This is particularly valuable in industries where material integrity is critical .

Mécanisme D'action

The mechanism of action of 1,3-dihydro-2,1-benzoxaborole-1,5-diol involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The boron atom in the structure plays a crucial role in these interactions by providing unique binding properties .

Comparaison Avec Des Composés Similaires

1,3-dihydro-2,1-benzoxaborole-1,5-diol can be compared with other boron-containing heterocycles such as:

- Benzo[c][1,2,5]oxadiazoles

- Benzo[c][1,2,5]thiadiazoles These compounds share some structural similarities but differ in their electronic properties and reactivity. The presence of different heteroatoms (oxygen, nitrogen, sulfur) in the ring system can significantly influence their chemical behavior and potential applications .

Conclusion

This compound is a compound of great interest due to its unique chemical properties and wide range of applications

Activité Biologique

Overview

1,3-Dihydro-2,1-benzoxaborole-1,5-diol is a boron-containing heterocyclic compound that has gained attention for its diverse biological activities. Its unique chemical structure, characterized by a fused benzene and oxaborole ring system, allows it to interact with various biological targets, particularly in the context of antimicrobial and antitumor activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with bacterial RNA and specific enzymes.

- Target Interaction : The compound acts as a ligand for bacterial RNA, inhibiting protein synthesis pathways essential for bacterial survival.

- Enzyme Inhibition : It has also been studied for its ability to inhibit carbonic anhydrases (CAs) in pathogens like Vibrio cholerae, demonstrating selective inhibition profiles against different CA isoforms .

Biological Activity

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties by disrupting protein synthesis in bacteria. It has shown effectiveness against various strains, including those resistant to conventional antibiotics.

- Antimalarial Activity : Research indicates that derivatives of this compound possess potent antimalarial properties against Plasmodium falciparum, with IC50 values as low as 0.026 μM .

- Antitumor Properties : Some studies suggest that benzoxaboroles can target specific molecular pathways involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Inhibition of Carbonic Anhydrases :

- A series of benzoxaborole derivatives were tested against the carbonic anhydrases (VchCAα, VchCAβ, VchCAγ) from Vibrio cholerae. The most potent inhibitors exhibited a selectivity index greater than 1 against hCA II (human carbonic anhydrase), indicating potential therapeutic applications in treating infections caused by this pathogen .

Compound VchCAα IC50 (nM) VchCAβ IC50 (nM) VchCAγ IC50 (nM) 18 157 97278 841 Tavaborole 6.8 451 473 Acetazolamide 6.8 451 473 - Antimalarial Activity :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its selectivity towards bacterial targets over human mitochondrial and cytoplasmic components indicates a potential for reduced toxicity in therapeutic applications.

Propriétés

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQGETTVGJBBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262259 | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187190-70-0 | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187190-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187190700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ62YML7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.